molecular formula C15H26N4O2 B2871539 N-((1-isopropylpiperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1209060-64-9

N-((1-isopropylpiperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2871539
CAS No.: 1209060-64-9
M. Wt: 294.399
InChI Key: FIPBFFGSVGNPMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of similar compounds indicates that they contain a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

NMR Characterization and Structural Elucidation

A study by Pathirana, Sfouggatakis, and Palaniswamy (2013) focused on the NMR characterization and structural elucidation of a pyrazole derivative that underwent a side-reaction during synthesis, resulting in a by-product that forms an equilibrium with the target compound. The structure of the by-product was elucidated through the interpretation of 1D and 2D NMR data, revealing the migration of a carbamoyl group within the pyrazole ring. This research highlights the importance of NMR in understanding the chemical behavior of complex organic compounds, including pyrazole derivatives (Pathirana, Sfouggatakis, & Palaniswamy, 2013).

Cytotoxicity and Potential Anticancer Applications

Hassan, Hafez, and Osman (2014) synthesized and characterized a series of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including a compound structurally related to the one . These compounds were evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. The study found that certain derivatives exhibited promising cytotoxicity, suggesting potential applications in anticancer research (Hassan, Hafez, & Osman, 2014).

Synthesis and Characterization for Imaging Applications

Wang et al. (2018) reported on the synthesis of a new potential PET agent for imaging of IRAK4 enzyme in neuroinflammation. This research outlines the detailed synthesis pathway of the compound and its precursor, demonstrating the compound's potential application in medical imaging, particularly in the context of neuroinflammatory diseases (Wang et al., 2018).

Antimicrobial and Antifungal Activities

Titi et al. (2020) explored the synthesis, characterization, and biological activities of pyrazole derivatives. Their research identified antitumor, antifungal, and antibacterial pharmacophore sites within these compounds, indicating their potential as leads for developing new therapeutic agents (Titi et al., 2020).

Antiallergic Activity

Research by Nohara et al. (1985) into the synthesis of antiallergic compounds led to the discovery of pyrazole derivatives with significant activity in inhibiting allergic reactions in rats. This study suggests the therapeutic potential of such compounds in treating allergies (Nohara et al., 1985).

Properties

IUPAC Name

3-methoxy-1-methyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O2/c1-11(2)19-7-5-12(6-8-19)9-16-14(20)13-10-18(3)17-15(13)21-4/h10-12H,5-9H2,1-4H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPBFFGSVGNPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC(=O)C2=CN(N=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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